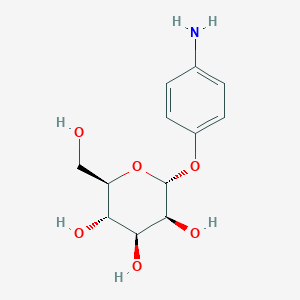

4-Aminophenyl alpha-D-mannopyranoside

描述

4-Aminophenyl alpha-D-mannopyranoside is an organic compound with the chemical formula C12H17NO6. It contains both amino and glycosidic groups, and it is known for its sweet taste. This compound has a variety of applications in the biological field .

准备方法

The synthesis of 4-Aminophenyl alpha-D-mannopyranoside typically involves the reaction of aniline with alpha-D-pyranoside. One common synthetic route includes the following steps :

Step 1: At 120°C, add 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside (12.82 mmol), p-nitrophenol (51.28 mmol), and zirconium tetrachloride (1.03 mmol) to a 100 mL round-bottom flask. Stir under reduced pressure (0.08 MPa) for 1.3 hours. Monitor the reaction using thin-layer chromatography (TLC).

Step 2: Purify the reaction mixture by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain p-nitrophenyl-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside with an 81.9% yield.

Step 3: At room temperature, add the product from Step 2 (10.51 mmol) and 40 mL of anhydrous methanol to a 100 mL round-bottom flask. Add 10% sodium methoxide/methanol solution to adjust the pH to around 10. Stir for 5 hours, then neutralize with cation exchange resin to pH 7. Filter and concentrate the filtrate.

化学反应分析

4-Aminophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Drug Delivery Systems

Surface Modification of Liposomes

One of the primary applications of 4-Aminophenyl alpha-D-mannopyranoside is in the modification of liposomal surfaces to enhance drug delivery. The incorporation of this compound into liposomes has been shown to increase their uptake by target cells, particularly macrophages, which is crucial for effective drug delivery in therapeutic contexts.

- Case Study: Mannosylated Liposomes

A study investigated the influence of surface-mannose modification on the uptake characteristics of liposomes by rat alveolar macrophages. The results indicated that mannosylated liposomes exhibited significantly enhanced uptake compared to non-modified liposomes, demonstrating the potential of Man in improving drug delivery efficiency .

Targeted Drug Delivery

Dual-Targeting Systems

this compound has been utilized in the development of dual-targeting liposomal systems aimed at overcoming barriers such as the blood-brain barrier (BBB). By modifying liposomes with both Man and transferrin, researchers have created formulations capable of targeting brain tumors more effectively.

- Case Study: Daunorubicin Liposomes

Research focused on dual-targeting daunorubicin liposomes modified with this compound demonstrated improved pharmacokinetics and tissue distribution in mice models. This study highlighted the compound's role in enhancing therapeutic efficacy against brain tumors .

Biosensing Applications

Fluoroliposome Development

The application of this compound extends into biosensing technologies, where it is used to create fluoro-liposomes for targeted drug delivery and imaging.

- Application Example: Targeted Imaging

Fluoroliposome formulations incorporating Man have been explored for in vivo imaging applications. These systems can selectively target specific cells or tissues, enabling real-time monitoring of drug distribution and efficacy .

Immunological Studies

Modulation of Immune Responses

The use of this compound in immunological research has provided insights into how surface modifications can influence immune cell interactions.

作用机制

The mechanism of action of 4-Aminophenyl alpha-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it produces detectable products that can be measured to determine enzyme activity. This process is essential for diagnosing enzyme deficiencies or abnormalities .

相似化合物的比较

4-Aminophenyl alpha-D-mannopyranoside can be compared with other similar compounds such as:

4-Aminophenyl beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety.

Heptyl alpha-D-mannopyranoside: Known for its potent FimH antagonist properties.

4-Aminophenylmannoside: Another synthetic glycoside used in biochemical research.

These compounds share similar applications in biochemical research but differ in their specific interactions and properties, making this compound unique in its specific uses and effectiveness .

生物活性

4-Aminophenyl alpha-D-mannopyranoside (4-APMan) is a glycoside compound with significant biological activity, particularly in the fields of biochemistry and molecular biology. Its structure consists of an amino group and a glycosidic linkage to mannose, making it a valuable substrate for various enzymatic reactions and a tool for studying carbohydrate metabolism. This article explores the biological activity of 4-APMan, focusing on its mechanisms of action, applications in research, and findings from relevant studies.

- Chemical Formula : C12H17NO6

- Molecular Weight : 273.27 g/mol

- Solubility : Soluble in water, which facilitates its use in biological assays.

4-APMan primarily interacts with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and lectins. Its mechanism includes:

- Enzyme Substrate : It acts as a substrate for glycosidase enzymes, aiding in the study of enzyme kinetics and interactions.

- Binding Affinity : The compound binds to specific proteins, modulating their activity and influencing cellular signaling pathways related to glycosylation processes .

Biological Applications

4-APMan has diverse applications across various biological fields:

- Glycosylation Studies : It is used to investigate the role of glycosylation in cellular processes and disease mechanisms.

- Liposome Modification : The compound enhances the uptake kinetics of liposomes in biological systems by modifying their surface properties .

- Bacterial Adhesion Inhibition : Research indicates that 4-APMan can inhibit bacterial adhesion mediated by type 1 fimbriae, showcasing its potential as an antimicrobial agent .

Inhibition of Bacterial Adhesion

A study evaluated the inhibitory effect of 4-APMan on E. coli adhesion to mannan-coated surfaces. The results demonstrated that:

- IC50 Value : The IC50 value for 4-APMan was found to be 0.62 mM, indicating its effectiveness in preventing bacterial adhesion compared to other tested glycosides .

| Glycoside | IC50 [mM] | Total Inhibition % |

|---|---|---|

| 4-APMan | 0.62 | 83 |

| MeMan | 0.035 | 76 |

Liposome Uptake Studies

In vivo studies have shown that liposomes modified with 4-APMan are efficiently incorporated into brain tissue across the blood-brain barrier:

- Uptake Characteristics : Radiolabeled liposomes exhibited peak incorporation into glial cells after 48 hours, highlighting their potential for targeted drug delivery in neurological disorders .

Case Studies

-

Pea Lectin Binding Studies

- A study utilized 4-APMan to create a monoligand affinophore for investigating pea lectin binding affinities towards various sugars. This approach provided insights into carbohydrate-protein interactions critical for understanding plant lectin functions.

- Nanoparticle Development

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187800 | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34213-86-0 | |

| Record name | p-Aminophenyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-Aminophenyl α-D-mannopyranoside utilized in the research on pea lectin?

A1: The study employed 4-Aminophenyl α-D-mannopyranoside as a key component in creating a "monoligand affinophore." [] This affinophore was engineered by coupling iodoacetylated 4-Aminophenyl α-D-mannopyranoside to N-succinylated glutathione. This conjugate was then used in capillary affinophoresis to investigate the binding affinity of pea lectin towards various neutral sugars.

Q2: What is the significance of using a monoligand affinophore in this research?

A2: The use of a monoligand affinophore, specifically incorporating 4-Aminophenyl α-D-mannopyranoside, offered a controlled and specific approach to study pea lectin's binding properties. [] This method allowed for the accurate determination of dissociation constants between the lectin and various neutral sugars, providing insights into the lectin's carbohydrate recognition capabilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。